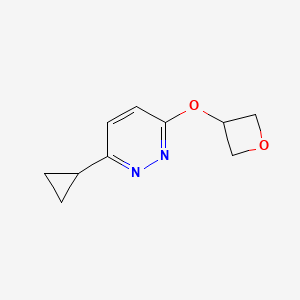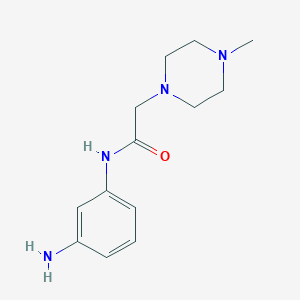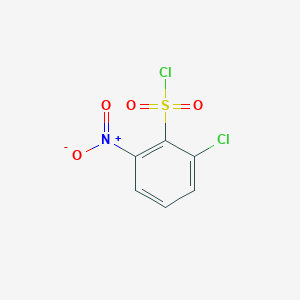
3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group at the 3-position and an oxetane ring at the 6-position
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 3-cyclopropyl-6-(oxetan-3-yloxy)pyridazine, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives are known for their wide range of pharmacological activities, suggesting that they interact with their targets in a way that triggers various biological responses .
Biochemical Pathways
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects , indicating that they likely interact with multiple biochemical pathways.
Result of Action
Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties , suggesting that they induce various molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a cyclopropyl-substituted pyridazine with an oxetane derivative under specific conditions that facilitate the formation of the desired product. The reaction conditions often involve the use of catalysts and solvents that promote the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: The compound is also used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Comparison with Similar Compounds
- 3-Bromo-6-(oxetan-3-yloxy)pyridazine
- 3-Chloro-6-(oxetan-3-yloxy)pyridazine
- 3-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine
Comparison: Compared to similar compounds, 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine is unique due to its specific substitution pattern. The presence of the cyclopropyl group and oxetane ring imparts distinct physicochemical properties, making it a valuable compound for various applications. Its reactivity and interaction with biological targets may differ from those of its analogs, highlighting its uniqueness in scientific research and industrial applications.
Properties
IUPAC Name |
3-cyclopropyl-6-(oxetan-3-yloxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7(1)9-3-4-10(12-11-9)14-8-5-13-6-8/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXHCMRKFSMANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OC3COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(3-methylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008091.png)
![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)
![2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B3008093.png)

![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B3008098.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)

![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)


